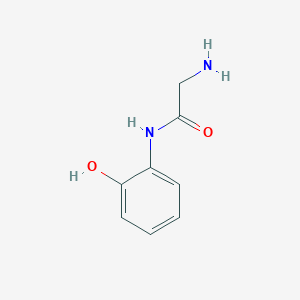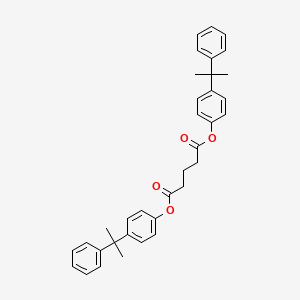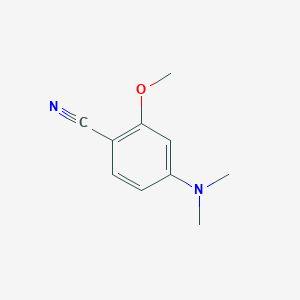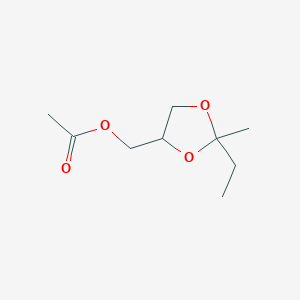
(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl acetate is an organic compound that belongs to the class of dioxolanes Dioxolanes are heterocyclic acetals with a five-membered ring containing two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl acetate typically involves the acetalization of aldehydes or ketones with ethylene glycol. The reaction is catalyzed by an acid, and the conditions often include refluxing the reactants in a suitable solvent such as toluene or benzene. The reaction can be represented as follows:
RCHO+HOCH2CH2OH→RCH(OCH2CH2O)+H2O
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The acetate group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used to substitute the acetate group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl acetate has several applications in scientific research:
Chemistry: It is used as a solvent and a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl acetate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. It can also form complexes with metal ions, which can influence its reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A simpler analog with similar structural features but without the ethyl and methyl substituents.
2-(2-(Dimethylamino)ethoxy)ethanol: Another compound with a dioxolane ring but different functional groups.
Uniqueness
(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl acetate is unique due to its specific substituents, which can influence its reactivity and applications. The presence of the ethyl and methyl groups can affect its solubility, stability, and interaction with other molecules.
Properties
CAS No. |
69704-24-1 |
|---|---|
Molecular Formula |
C9H16O4 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
(2-ethyl-2-methyl-1,3-dioxolan-4-yl)methyl acetate |
InChI |
InChI=1S/C9H16O4/c1-4-9(3)12-6-8(13-9)5-11-7(2)10/h8H,4-6H2,1-3H3 |
InChI Key |
TZWOQYVOZPKULQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(OCC(O1)COC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methyl-6,8-diphenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B14479367.png)
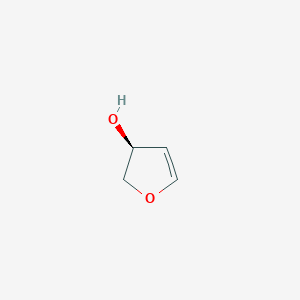


![5-Methyl-2-([1,2,4]triazolo[4,3-a]quinolin-1-yl)aniline](/img/structure/B14479399.png)
silane](/img/structure/B14479404.png)
![3-Bromo-5-methyl-3-[(trimethylsilyl)methyl]hexan-2-one](/img/structure/B14479405.png)



